5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a carboxamide group The compound also features a 1,3,4-oxadiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the nitro group: Nitration of the thiophene ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling of the oxadiazole and thiophene rings: This step involves the formation of an amide bond between the oxadiazole and thiophene rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Coupling reagents such as EDCI or DCC.
Major Products Formed
Reduction: Formation of 5-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of new amide or ester derivatives.
Scientific Research Applications
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-furyl derivatives: These compounds also contain a nitro group and a heterocyclic ring, and have similar biological activities.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have a wide range of biological and chemical properties.
Uniqueness
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiophene, oxadiazole, and nitro functional groups, which confer specific electronic and steric properties that can be exploited in various applications. The presence of the phenyl group also enhances the compound’s stability and potential interactions with biological targets.
Properties
IUPAC Name |
5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-11(9-6-7-10(22-9)17(19)20)14-13-16-15-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKJHSALNPYOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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